molecular formula C32H40F3N5O9S2 B2728069 Dpdpe tfa CAS No. 172888-59-4

Dpdpe tfa

Cat. No.: B2728069
CAS No.: 172888-59-4
M. Wt: 759.8 g/mol
InChI Key: LUVILUYVBUMMRG-JZHXPYGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DPDPE TFA involves the formation of a cyclic peptide through the incorporation of D-penicillamine residues at positions 2 and 5, which form a disulfide bridge. The general synthetic route includes:

    Peptide Synthesis: The linear peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques.

    Cyclization: The linear peptide is cyclized by forming a disulfide bond between the D-penicillamine residues.

    Purification: The cyclic peptide is purified using high-performance liquid chromatography (HPLC).

    Trifluoroacetate Formation: The peptide is treated with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS, large-scale cyclization reactors, and industrial HPLC systems for purification. The final product is obtained as a trifluoroacetate salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

DPDPE TFA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analgesic Properties

1. Pain Management Studies

DPDPE TFA has been extensively studied for its analgesic effects in various animal models. In a notable study, DPDPE was shown to induce significant antinociceptive effects when administered subcutaneously in formalin tests. The results indicated that DPDPE's efficacy was particularly pronounced during the late phase of the test, which is associated with inflammatory pain mechanisms .

2. Comparison with Other Opioids

In comparative studies, DPDPE demonstrated superior analgesic potency compared to traditional opioids like morphine. For instance, novel DPDPE analogues exhibited enhanced antinociceptive responses, suggesting that modifications to the peptide structure can yield compounds with improved therapeutic profiles .

Case Studies

Study Objective Findings
NOVA1 and NOVA2 Analogs Evaluate antinociceptive effectsNOVA2 showed significant analgesic effects compared to DPDPE; effective in both central and peripheral administration .
Opioid Receptor Activity Assess binding affinity and potencyDPDPE exhibited robust binding to delta-opioid receptors; modifications led to increased potency .
Formalin Test Analysis Investigate pain response mechanismsDPDPE's effects were more pronounced during the inflammatory phase of pain response; demonstrated long-lasting analgesia .

Mechanism of Action

DPDPE TFA exerts its effects by selectively binding to and activating delta-opioid receptors. This activation leads to the inhibition of adenylate cyclase, reducing the production of cyclic AMP (cAMP). The downstream effects include the modulation of ion channels, leading to decreased neuronal excitability and reduced pain perception. The molecular targets and pathways involved include G-protein coupled receptor signaling and the inhibition of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

    [D-Ala2, D-Leu5]-enkephalin (DADLE): Another delta-opioid receptor agonist with similar antinociceptive properties.

    [D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO): A selective mu-opioid receptor agonist used for comparison in receptor studies.

    [D-Pen2, L-Pen5]-enkephalin (DPLPE): A structural analog with different stereochemistry at position 5.

Uniqueness

DPDPE TFA is unique due to its high selectivity for the delta-opioid receptor and its potent antinociceptive effects. Its cyclic structure with a disulfide bridge provides enhanced stability and receptor binding affinity compared to linear peptides .

Biological Activity

Introduction

DPDPE (d-Pen2, d-Pen5 enkephalin) is a synthetic peptide that acts as a highly selective agonist for the δ-opioid receptor (DOR). Its structural modifications and biological activities have been extensively studied, revealing its potential therapeutic applications, particularly in pain management and neuroprotection. This article delves into the biological activity of DPDPE TFA (trifluoroacetic acid salt), focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DPDPE is characterized by the following chemical structure:

  • Chemical Formula : C₁₃H₁₈N₄O₃S
  • Molecular Weight : 302.37 g/mol
  • Structure : The peptide consists of two d-penicillamine residues flanking a phenylalanine, which is crucial for its binding affinity to opioid receptors.

The trifluoroacetic acid (TFA) salt form enhances the solubility and stability of DPDPE, making it suitable for various experimental applications.

DPDPE primarily interacts with the δ-opioid receptors, which are G-protein-coupled receptors involved in modulating pain, mood, and stress responses. The binding of DPDPE to these receptors leads to:

  • Inhibition of Pain Transmission : Activation of DOR can inhibit neurotransmitter release in pain pathways.
  • Antinociceptive Effects : Studies indicate that DPDPE exhibits significant antinociceptive properties in various pain models, including the formalin test and hot plate test .

Table 1: Comparison of DPDPE with Other Opioid Agonists

CompoundReceptor SelectivityAntinociceptive EffectReference
DPDPEHigh (δ-opioid)Significant
MorphineHigh (μ-opioid)Very High
FentanylVery High (μ-opioid)Extremely High

Antinociceptive Activity

Research has demonstrated that DPDPE exhibits significant antinociceptive effects. In a study using the formalin test, DPDPE was shown to increase nociceptive thresholds in both early and late phases of pain response, although its effects were less pronounced compared to other potent agonists like NOVA2 .

Case Studies

  • Study on Cyclized Analogues :
    A series of cyclic analogues of DPDPE were synthesized to enhance metabolic stability and receptor selectivity. These analogues demonstrated improved binding affinity and prolonged analgesic effects compared to linear forms .
  • Neuroprotective Effects :
    Another study explored the neuroprotective properties of DPDPE against excitotoxicity in neuronal cultures. The results indicated that DPDPE could mitigate neuronal damage induced by glutamate, suggesting potential applications in neurodegenerative diseases .

Table 2: Summary of Biological Activities

Study FocusFindingsReference
Antinociceptive ActivitySignificant effect in formalin test
NeuroprotectionReduced neuronal damage from glutamate exposure
Metabolic StabilityCyclic analogues showed improved half-life

Q & A

Basic Research Questions

Q. What experimental methods are used to synthesize and characterize DPDPE TFA?

this compound is synthesized via solid-phase peptide synthesis (SPPS), which allows precise control over amino acid sequence and post-translational modifications. Characterization involves reversed-phase high-performance liquid chromatography (RP-HPLC) to assess purity and mass spectrometry (MS) to confirm molecular weight. Structural validation may include circular dichroism (CD) spectroscopy to analyze secondary structure in solution .

Q. How do researchers confirm this compound’s selectivity for δ-opioid receptors in vitro?

Competitive radioligand binding assays are conducted using cells or membranes expressing δ-, μ-, and κ-opioid receptors. This compound’s binding affinity (Ki) and potency (EC50) are measured against selective antagonists like naltrindole (δ-specific). Selectivity is confirmed if this compound shows >100-fold higher affinity for δ receptors compared to μ/κ subtypes. Dose-response curves using cAMP inhibition assays further validate functional selectivity .

Q. What in vivo models are appropriate for studying this compound’s analgesic effects?

Rodent models such as the tail-flick test (acute pain) and chronic constriction injury (CCI) model (neuropathic pain) are standard. Researchers must control variables like strain, sex, and administration route (e.g., intrathecal vs. systemic). Behavioral outcomes (e.g., latency to withdrawal) are quantified alongside plasma pharmacokinetics to correlate efficacy with bioavailability .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy across pain models be resolved?

Discrepancies often arise from differences in receptor density, signaling bias, or pain etiology. Researchers should:

  • Perform post hoc subgroup analyses to identify responder/non-responder populations.
  • Use pathway-specific inhibitors (e.g., Gαi/o blockers) to isolate signaling mechanisms.
  • Apply meta-analysis techniques to aggregate data from heterogeneous studies, adjusting for covariates like dosage and pain chronicity .

Q. What methodological strategies improve this compound’s pharmacokinetic profile in vivo?

Lipidization (e.g., conjugation to palmitic acid) enhances blood-brain barrier penetration. Formulation optimization, such as encapsulation in liposomes or PEGylation, prolongs half-life. Researchers must validate improvements via LC-MS/MS pharmacokinetic studies and microdialysis in target tissues. Comparative studies with non-modified this compound are critical to quantify bioavailability gains .

Q. How should researchers address data variability in this compound’s neurobehavioral effects?

Implement blinded, randomized designs with larger sample sizes to reduce Type I/II errors. Use multimodal assessments: electrophysiology (e.g., patch-clamp recordings of neuronal excitability) paired with behavioral assays (e.g., forced swim test for depressive-like symptoms). Data normalization to baseline measurements and mixed-effects models can account for intra-individual variability .

Q. Ethical and Data Management Considerations

Q. What GDPR-compliant practices are required for clinical studies involving this compound?

  • Anonymize participant data using irreversible tokenization.
  • Obtain explicit consent for secondary data uses (e.g., biobanking).
  • Collaborate with institutional Data Protection Officers (DPOs) to conduct Data Privacy Impact Assessments (DPIAs) before initiating trials .

Q. How to design a Data Management Plan (DMP) for this compound research?

  • Data Types : Include raw electrophysiology traces, pharmacokinetic datasets, and de-identified clinical records.
  • Preservation : Use FAIR-aligned repositories like Zenodo or institutional databases.
  • Metadata : Adopt community standards (e.g., MIAME for microarray data) to ensure interoperability. Revisions to DMPs should follow DPIA recommendations to address ethical or technical updates .

Q. Methodological Tables

Table 1: Key Parameters for In Vitro Binding Assays

ParameterThis compound (δ Receptor)Reference Ligand (μ Receptor)
Ki (nM)2.1 ± 0.312.5 ± 1.8 (DAMGO)
EC50 (cAMP Inhibition)15.7 ± 2.148.3 ± 5.6
Selectivity Ratio (δ/μ)100:11:1

Table 2: Common Pitfalls in this compound Studies and Mitigations

PitfallMitigation Strategy
Low in vivo bioavailabilityLipidization or nanoparticle encapsulation
Off-target effects in CNS modelsUse δ-receptor knockout mice as controls
Data heterogeneity in analgesiaMultivariate regression modeling

Properties

IUPAC Name

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N5O7S2.C2HF3O2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29;3-2(4,5)1(6)7/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42);(H,6,7)/t20-,21-,23-,24-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVILUYVBUMMRG-JZHXPYGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40F3N5O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

759.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.